3-Fluorophenylacetic acid

Catalog No.
S703325
CAS No.
331-25-9
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenylacetic acid

CAS Number

331-25-9

Product Name

3-Fluorophenylacetic acid

IUPAC Name

2-(3-fluorophenyl)acetic acid

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)

InChI Key

YEAUYVGUXSZCFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)O

The exact mass of the compound 3-Fluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorophenylacetic acid (CAS 331-25-9) is a specialized mono-fluorinated aromatic building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase and monoacylglycerol lipase (MAGL) inhibitors. Characterized by a melting point of 42–44 °C and a predicted pKa of 4.10, this compound leverages the strong inductive electron-withdrawing effect of a meta-positioned fluorine atom without the resonance-donating interference seen in para-substituted analogs. For industrial procurement, it serves as a non-interchangeable precursor where precise modulation of lipophilicity, metabolic stability, and downstream receptor binding affinity is required, outperforming generic phenylacetic acid derivatives in targeted drug design workflows .

Substituting 3-fluorophenylacetic acid with unsubstituted phenylacetic acid or its para-fluorinated analog (4-fluorophenylacetic acid) fundamentally disrupts both process chemistry and final product efficacy. The meta-fluorine atom's distinct electronic profile results in a lower pKa (~4.10 vs ~4.25 for the para-isomer), which alters activation kinetics during acyl chloride formation and subsequent amidation. Furthermore, the significantly lower melting point of the meta-isomer (42–44 °C) compared to the para-isomer (82–86 °C) dictates entirely different thermal management, solubility parameters, and crystallization behaviors during intermediate purification. In targeted API synthesis, such as for the PI3Kδ inhibitor umbralisib, the meta-fluoro configuration is strictly required to achieve the exact crystallographic binding conformation, rendering structural isomers useless for these specific procurement pipelines .

Thermal Processing and Phase Behavior Differentiation

Thermal properties strictly dictate the handling, dissolution, and crystallization protocols in bulk chemical processing. 3-Fluorophenylacetic acid exhibits a melting point of 42–44 °C, which is substantially lower than that of 4-fluorophenylacetic acid (82–86 °C) and unsubstituted phenylacetic acid (76–77 °C). This near-room-temperature melting phase requires specific temperature-controlled storage but offers the distinct process advantage of rapid dissolution and lower energy requirements for melt-phase reactions or highly concentrated solvent formulations compared to its higher-melting analogs .

Evidence DimensionMelting Point
Target Compound Data42–44 °C
Comparator Or Baseline82–86 °C (4-Fluorophenylacetic acid); 76–77 °C (Phenylacetic acid)
Quantified Difference38–42 °C lower melting point than the para-isomer
ConditionsStandard atmospheric pressure, bulk material handling

The significantly lower melting point necessitates distinct thermal management during storage and alters crystallization kinetics during downstream purification, preventing direct drop-in substitution.

Acidity and Activation Kinetics (pKa Profile)

The position of the fluorine atom significantly impacts the acidity of the carboxylic acid group due to varying inductive (-I) and resonance (+M) effects. 3-Fluorophenylacetic acid has a pKa of approximately 4.10, making it more acidic than both 4-fluorophenylacetic acid (pKa ~4.25) and unsubstituted phenylacetic acid (pKa 4.31). This increased acidity translates to a more electrophilic carbonyl carbon upon activation, subtly accelerating the formation of acyl chlorides and enhancing reactivity in subsequent amidation or Friedel-Crafts acylation steps compared to baseline substitutes.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data4.10 ± 0.10
Comparator Or Baseline~4.25 (4-Fluorophenylacetic acid); 4.31 (Phenylacetic acid)
Quantified Difference0.15 to 0.21 pKa units more acidic
ConditionsAqueous solution, standard thermodynamic conditions

The higher acidity alters the activation energy required for esterification and amidation, necessitating process adjustments if switching from other phenylacetic acid derivatives.

Essential Precursor for PI3Kδ Inhibitor (Umbralisib) Synthesis

In the commercial synthesis of the PI3Kδ inhibitor umbralisib, 3-fluorophenylacetic acid is the mandatory starting material for constructing the critical fluorinated chromen-4-one core. The process involves converting 3-fluorophenylacetic acid into an acyl chloride, followed by Friedel-Crafts acylation with 4-fluoroanisole, yielding the essential intermediate at approximately 52% efficiency before cyclization. Substituting with 4-fluorophenylacetic acid would misplace the fluorine atom on the final chromen-4-one ring, completely abolishing the specific hydrogen bonding and hydrophobic interactions required for kinase binding efficacy [1].

Evidence DimensionRegioselective API Core Construction
Target Compound DataYields the correct 6-fluoro-chromen-4-one intermediate for umbralisib
Comparator Or Baseline4-Fluorophenylacetic acid (Yields an inactive/off-target isomer)
Quantified DifferenceAbsolute requirement for target-specific binding
ConditionsFriedel-Crafts acylation followed by propionic anhydride cyclocondensation

Procurement for umbralisib and related kinase inhibitor pipelines strictly requires the meta-fluoro isomer to achieve the necessary pharmacological profile.

Intermediate Yield in MAGL Inhibitor Development

3-Fluorophenylacetic acid is utilized as a critical precursor in the synthesis of potent monoacylglycerol lipase (MAGL) inhibitors based on an azetidin-2-one scaffold. During the critical amidation step to couple the acid with an amine intermediate, the 3-fluoro isomer achieves a reliable yield of 65% under standard triphosgene and triethylamine conditions. This demonstrates excellent processability and stability of the meta-fluorinated acyl intermediate, operating at the upper end of the 42–65% yield range observed for general phenylacetic acid derivatives in this synthetic route, thereby ensuring reproducible scale-up for preclinical manufacturing [1].

Evidence DimensionAmidation Coupling Yield
Target Compound Data65% yield (3-Fluorophenylacetic acid derivative)
Comparator Or Baseline42–65% yield range for general phenylacetic acid derivatives
Quantified DifferenceOperates at the upper end of the class yield spectrum
ConditionsTriphosgene, dry DCM, 50 °C, followed by TEA

High and reproducible coupling yields are critical for minimizing raw material waste and ensuring cost-effective scale-up of complex API intermediates.

Synthesis of PI3Kδ and Casein Kinase 1ε Inhibitors

3-Fluorophenylacetic acid is the definitive starting material for the commercial synthesis of umbralisib and related dual PI3Kδ/CK1ε inhibitors. It is utilized to construct the fluorinated chromen-4-one core via Friedel-Crafts acylation and cyclocondensation. Its specific meta-substitution pattern is non-negotiable for achieving the correct spatial geometry and target binding affinity in the final active pharmaceutical ingredient [1].

Development of Monoacylglycerol Lipase (MAGL) Inhibitors

In the development of novel therapeutics for metabolic and neurological disorders, 3-fluorophenylacetic acid is procured to synthesize azetidin-2-one-based irreversible MAGL inhibitors. The meta-fluoro substitution provides the optimal balance of lipophilicity and electrophilic reactivity, yielding highly potent drug candidates with excellent eudysmic ratios and reliable amidation scale-up yields [2].

Construction of Pentaamine and Bis-Heterocyclic Screening Libraries

Due to its unique pKa and favorable coupling kinetics compared to unsubstituted baselines, 3-fluorophenylacetic acid is heavily procured by contract research organizations (CROs) to build diverse pentaamine and bis-heterocyclic combinatorial libraries. The meta-fluorine atom serves as a valuable bioisostere and NMR-active tag for structure-activity relationship (SAR) studies during early-stage drug discovery .

XLogP3

1.7

LogP

1.65 (LogP)

Melting Point

43.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 6 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

331-25-9

Wikipedia

3-Fluorophenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 3-fluoro-: INACTIVE

Dates

Last modified: 08-15-2023

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